molecular formula C10H10O5 B14568295 6-(Methoxymethoxy)-2H-1,3-benzodioxole-5-carbaldehyde CAS No. 61652-54-8

6-(Methoxymethoxy)-2H-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B14568295
CAS No.: 61652-54-8
M. Wt: 210.18 g/mol
InChI Key: WKYNBLQLYVXDRG-UHFFFAOYSA-N
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Description

6-(Methoxymethoxy)-2H-1,3-benzodioxole-5-carbaldehyde is an organic compound that features a benzodioxole ring substituted with a methoxymethoxy group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethoxy)-2H-1,3-benzodioxole-5-carbaldehyde typically involves the protection of hydroxyl groups followed by formylation. One common method includes the reaction of 2-hydroxy-6-(methoxymethoxy)benzaldehyde with appropriate reagents under controlled conditions . The reaction conditions often involve the use of non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) in dichloromethane, followed by the addition of chloromethyl reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as flash chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethoxy)-2H-1,3-benzodioxole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxymethoxy group can be substituted under certain conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 6-(Methoxymethoxy)-2H-1,3-benzodioxole-5-carboxylic acid.

    Reduction: Formation of 6-(Methoxymethoxy)-2H-1,3-benzodioxole-5-methanol.

    Substitution: Formation of various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Methoxymethoxy)-2H-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Methoxymethoxy)-2H-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methoxymethoxy)-2H-1,3-benzodioxole-5-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxymethoxy group provides stability, while the aldehyde group offers a site for further chemical modifications .

Properties

CAS No.

61652-54-8

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

6-(methoxymethoxy)-1,3-benzodioxole-5-carbaldehyde

InChI

InChI=1S/C10H10O5/c1-12-5-13-8-3-10-9(14-6-15-10)2-7(8)4-11/h2-4H,5-6H2,1H3

InChI Key

WKYNBLQLYVXDRG-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC2=C(C=C1C=O)OCO2

Origin of Product

United States

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